6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid
Overview
Description
6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid is a synthetic organic compound with the molecular formula C17H18N2O5 and a molecular weight of 330.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid typically involves the reaction of 4-aminophenol with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 6-chloronicotinic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of free amines from tert-butoxycarbonyl-protected amines.
Scientific Research Applications
6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}benzoic acid
- 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}pyridine-3-carboxylic acid
Uniqueness
6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid is unique due to its specific structure, which combines a nicotinic acid moiety with a tert-butoxycarbonyl-protected amine. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-12-5-7-13(8-6-12)23-14-9-4-11(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULXBWQFRPBRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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